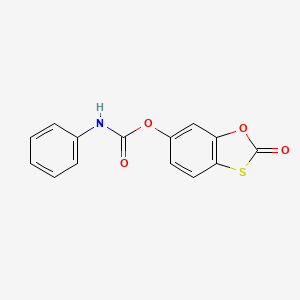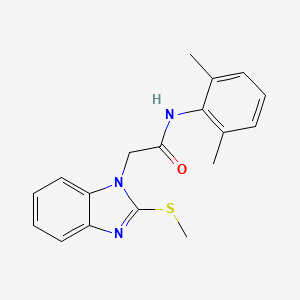
2-Oxo-1,3-benzoxathiol-6-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-1,3-benzoxathiol-6-yl N-phenylcarbamate is a chemical compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiol ring fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1,3-benzoxathiol-6-yl N-phenylcarbamate typically involves the reaction of 2-oxo-1,3-benzoxathiol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-oxo-1,3-benzoxathiol and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.
Catalysts and Solvents: Commonly used solvents include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-oxo-1,3-benzoxathiol-6-yl N-phenylcarbamate involves scaling up the laboratory synthesis process. The reaction parameters are optimized to achieve high yields and purity. Continuous flow reactors may be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1,3-benzoxathiol-6-yl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzoxathiol ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzoxathiol ring.
Scientific Research Applications
2-oxo-1,3-benzoxathiol-6-yl N-phenylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-1,3-benzoxathiol-6-yl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate: This compound has a similar structure but with a chlorine substituent.
Benzo[d]thiazole-2-thiol derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Uniqueness
2-oxo-1,3-benzoxathiol-6-yl N-phenylcarbamate is unique due to its specific combination of the benzoxathiol ring and the phenylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H9NO4S |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxathiol-6-yl) N-phenylcarbamate |
InChI |
InChI=1S/C14H9NO4S/c16-13(15-9-4-2-1-3-5-9)18-10-6-7-12-11(8-10)19-14(17)20-12/h1-8H,(H,15,16) |
InChI Key |
HZRKTVYPTGKNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11522310.png)
![(4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11522313.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate](/img/structure/B11522317.png)
![Ethyl 1-({5,5-dimethyl-2'-oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11522318.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11522322.png)
![N-[(2Z)-5-(4-nitrophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11522336.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522337.png)
![(4-methoxyphenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11522338.png)
![ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate](/img/structure/B11522340.png)
![N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11522341.png)
![3-[({2,4-Dichloro-5-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11522347.png)
![4-butoxy-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11522357.png)


